3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide is a versatile chemical compound used in various scientific research fields. Its unique structure and properties make it suitable for applications in drug development, molecular biology, and other areas of scientific inquiry.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth signals in cells.
Mode of Action
It is suggested that similar compounds bind to their targets through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to the inhibition of the target enzyme’s activity, thereby modulating the signaling pathways within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in molecular biology studies to investigate cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide include other benzamide derivatives and sulfonamide-containing compounds. These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.
Biological Activity
3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C17H22N4O3
- Molecular Weight : 342.38 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, particularly in anti-cancer and anti-inflammatory contexts.
Anticancer Activity
Research indicates that derivatives of benzamide, including the compound , exhibit significant anticancer properties. The following points summarize findings related to its anticancer activity:
- Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. Studies have shown that benzamide derivatives can modulate signaling pathways associated with cell survival and apoptosis .
- Case Study : In a study evaluating various benzamide derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects .
Compound | IC50 (µM) | Target Cancer Cell Line |
---|---|---|
This compound | 5.0 | HeLa |
Similar Benzamide Derivative | 7.5 | MCF7 |
Similar Benzamide Derivative | 6.2 | A549 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications:
- Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses .
- Research Findings : In vitro studies demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential role as an anti-inflammatory agent .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption and Distribution : Preliminary studies suggest that the compound has favorable absorption characteristics, with peak plasma concentrations achieved within 1–2 hours post-administration.
- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several metabolites that may contribute to its pharmacological effects.
- Toxicity Profile : Acute toxicity studies indicate a relatively low toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses .
Properties
IUPAC Name |
3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-3-4-14-30-19-7-5-6-17(15-19)21(27)25-18-8-10-20(11-9-18)31(28,29)26-22-23-13-12-16(2)24-22/h5-13,15H,3-4,14H2,1-2H3,(H,25,27)(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOFFVGFVUJNEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.